(3-Methylfuran-2-yl)methylthiourea
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Overview
Description
(3-Methylfuran-2-yl)methylthiourea is an organic compound that belongs to the class of thiourea derivatives It features a furan ring substituted with a methyl group at the 3-position and a thiourea moiety attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylfuran-2-yl)methylthiourea typically involves the reaction of 3-methylfuran-2-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 3-methylfuran-2-carbaldehyde and thiourea.
Catalyst: Hydrochloric acid.
Reaction Conditions: Reflux for several hours.
The product is then purified by recrystallization or column chromatography to obtain this compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Methylfuran-2-yl)methylthiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The thiourea moiety can be reduced to form thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(3-Methylfuran-2-yl)methylthiourea has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Catalysis: It can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism of action of (3-Methylfuran-2-yl)methylthiourea largely depends on its interaction with biological targets. In medicinal applications, it is believed to inhibit bacterial and fungal growth by interfering with essential enzymatic processes. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
(3-Methylfuran-2-yl)methyleneurea: Similar structure but with a urea moiety instead of thiourea.
2-Methylfuran: Lacks the thiourea moiety, making it less reactive in certain chemical reactions.
Thiourea: Lacks the furan ring, limiting its applications in materials science.
Uniqueness
(3-Methylfuran-2-yl)methylthiourea is unique due to the combination of the furan ring and thiourea moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(3-methylfuran-2-yl)methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-2-3-10-6(5)4-9-7(8)11/h2-3H,4H2,1H3,(H3,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNULONMHJHUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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